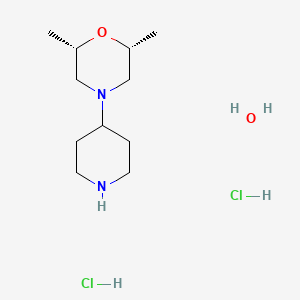![molecular formula C23H28N4O3 B2947600 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1796969-53-3](/img/structure/B2947600.png)
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines .
Synthesis Analysis
The synthesis of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” involves the cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .Molecular Structure Analysis
The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” consists of a benzoxazole ring attached to a piperidin-4-ol group .Chemical Reactions Analysis
As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . It has a predicted boiling point of 379.8±52.0 °C and a predicted density of 1.292±0.06 g/cm3 .作用機序
The mechanism of action of BIPU is not well-understood, but it is believed to act by binding to certain proteins and altering their function. BIPU has been shown to have a variety of effects on cellular signaling pathways, including the inhibition of certain enzymes and the modulation of ion channels.
Biochemical and physiological effects:
BIPU has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the alteration of cellular signaling pathways. BIPU has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in these areas.
実験室実験の利点と制限
One advantage of using BIPU in lab experiments is its well-established synthesis method, which makes it readily available for research purposes. However, one limitation of using BIPU in lab experiments is its relatively limited understanding of its mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are a variety of future directions for research on BIPU, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for studying the function of certain proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of BIPU and its potential limitations as a research tool. Overall, BIPU is a promising compound for further research in a variety of scientific fields.
合成法
BIPU can be synthesized using a variety of methods, including the reaction of benzo[d]oxazole with piperidine and subsequent reaction with 4-methoxyphenethyl isocyanate. The synthesis of BIPU has been well-established and is relatively straightforward, making it a readily available compound for research purposes.
科学的研究の応用
BIPU has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent for a variety of diseases. BIPU has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in these areas.
特性
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-29-19-8-6-17(7-9-19)10-13-24-22(28)25-16-18-11-14-27(15-12-18)23-26-20-4-2-3-5-21(20)30-23/h2-9,18H,10-16H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVWMCMKBEHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)



![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
